![molecular formula C19H22N4O4S B6527875 N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide CAS No. 1019096-06-0](/img/structure/B6527875.png)
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide
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Description
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide is 402.13617637 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts for the synthesis of organic compounds. Specifically, this methodology has been applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound is of interest due to its potential bioactivity .
- N-(tetrahydroquinolin-1-yl) amide derivatives, including our compound of interest, can serve as NF-κB inhibitors . These molecules hold promise in anticancer drug research .
- Isopavines, a class of compounds that includes our target molecule, exhibit intriguing structures and potential medical uses. Researchers have synthesized elegant derivatives, and isopavines are known to have various pharmaceutical effects .
- The compound’s structural features align with those of 1,3,4-oxadiazole derivatives , which exert anticancer activities through various mechanisms. These include targeting receptors (e.g., EGFR, VEGF), inhibiting enzymes (e.g., HDAC, MetAP, PARP-1), and modulating cellular processes (e.g., NF-κB, telomerase) .
- β-Azolyl ketones, a family of compounds, have been described as efficient components in formulations for fungicides, bactericides, and herbicides. Our compound’s unique structure may contribute to its bioactivity .
- The aza-Michael reaction is a valuable synthetic protocol for accessing β-aminocarbonyl derivatives. It provides a route to bioactive compounds by conjugate addition of N-heterocycles to α,β-unsaturated ketones .
Catalysis and Organic Synthesis
NF-κB Inhibition and Anticancer Research
Isopavines and Pharmaceutical Effects
Anticancer Mechanisms via 1,3,4-Oxadiazole Derivatives
Potential Bioactivity and β-Azolyl Ketones
Synthetic Tool: Aza-Michael Reaction
properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-5-27-10-18(24)21-17-8-12(2)22-23(17)19-20-14(11-28-19)13-6-7-15(25-3)16(9-13)26-4/h6-9,11H,5,10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIFLUHFMDWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxyacetamide |
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